7-Methylquinoline-6-carboxylic acid

Antibacterial Gram-positive Staphylococcus aureus

Procure 7-methylquinoline-6-carboxylic acid as the singular scaffold for Gram-positive antibacterial lead optimization, where its MIC of 4 μg/mL against S. aureus quantitatively outperforms positional isomers (8–10 μg/mL). This C11H9NO2 quinoline derivative, bearing a 7-methyl-6-carboxy substitution pattern, provides a validated starting point for MCF-7-active anticancer probes (IC50 25 μM) and focused kinase inhibitor libraries targeting DYRK1A and melanocortin-4 receptor ATP-binding pockets. The ΔLogP of ~0.3–0.4 units relative to the unsubstituted parent enhances membrane permeability without exceeding LogP 3.5, avoiding off-target promiscuity risks inherent to more lipophilic analogs.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
Cat. No. B13681974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylquinoline-6-carboxylic acid
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC=N2)C=C1C(=O)O
InChIInChI=1S/C11H9NO2/c1-7-5-10-8(3-2-4-12-10)6-9(7)11(13)14/h2-6H,1H3,(H,13,14)
InChIKeyAPQAKKWYIPRMBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylquinoline-6-carboxylic Acid Procurement Guide: Quinoline Core Chemistry for Antimicrobial Scaffold Development


7-Methylquinoline-6-carboxylic acid (MQCA; CAS 1034-57-2 analog) is a C11H9NO2 quinoline derivative bearing a methyl substituent at the 7-position and a carboxylic acid group at the 6-position . The 7-methyl-6-carboxy substitution pattern distinguishes it from the parent quinoline-6-carboxylic acid (C10H7NO2) and positional isomers such as 7-methylquinoline-2-carboxylic acid and 7-methylquinoline-3-carboxylic acid . As a member of the quinoline carboxylic acid class, MQCA serves as a versatile scaffold for synthesizing compounds with demonstrated antimicrobial and kinase-inhibitory properties, leveraging the well-established quinoline pharmacophore's capacity to engage bacterial DNA gyrase and eukaryotic kinase ATP-binding pockets .

Why 7-Methylquinoline-6-carboxylic Acid Cannot Be Interchanged with Unsubstituted or Positional Isomer Analogs in Lead Optimization


Substitution pattern on the quinoline carboxylic acid framework critically governs both target engagement and physicochemical properties, making generic replacement with unsubstituted quinoline-6-carboxylic acid or alternative positional isomers scientifically indefensible. The 7-methyl substituent modulates lipophilicity and electronic distribution, altering membrane permeability and target binding affinity relative to the unsubstituted core . Positional isomerism of the carboxylic acid group further redirects molecular recognition: quinoline-2-carboxylic acid derivatives exhibit distinct metal-chelating geometries that favor anticancer pharmacology, whereas quinoline-3-carboxylic acids engage different enzymatic pockets [1]. These structural variables produce quantifiable differences in minimum inhibitory concentrations (MICs) and cytotoxic IC50 values across bacterial and cancer cell panels, establishing that each analog represents a distinct chemical entity with non-transferable biological performance characteristics.

7-Methylquinoline-6-carboxylic Acid: Head-to-Head Quantitative Evidence Against Comparator Analogs


Antibacterial Potency Comparison: 7-Methylquinoline-6-carboxylic Acid versus 7-Methylquinoline-2-carboxylic Acid and 7-Methylquinoline-3-carboxylic Acid

7-Methylquinoline-6-carboxylic acid demonstrates a 2-fold improvement in antibacterial potency against Staphylococcus aureus compared to the 2-carboxylic acid positional isomer. The 6-carboxy isomer achieves a minimum inhibitory concentration (MIC) of 4 μg/mL, while the 2-carboxy and 3-carboxy isomers require 8 μg/mL and 10 μg/mL respectively for comparable bacterial growth inhibition . This positional advantage is consistent across multiple Gram-positive strains tested under standardized microdilution assay conditions.

Antibacterial Gram-positive Staphylococcus aureus

Gram-Negative Antibacterial Spectrum Differentiation: 7-Methylquinoline-6-carboxylic Acid versus 7-Methylquinoline-2-carboxylic Acid

Against Gram-negative Escherichia coli, 7-methylquinoline-6-carboxylic acid exhibits a 2.5-fold potency advantage over the 2-carboxylic acid positional isomer, with MIC values of 6.4 μg/mL versus 16 μg/mL respectively . The 3-carboxylic acid isomer lacks reported Gram-negative activity data, limiting its utility for broad-spectrum antibacterial development.

Antibacterial Gram-negative Escherichia coli

Cytotoxic Potency in Breast Cancer Models: 7-Methylquinoline-6-carboxylic Acid versus Unsubstituted Quinoline-6-carboxylic Acid

The 7-methyl substitution confers a measurable enhancement in cytotoxic potency against MCF-7 breast adenocarcinoma cells. 7-Methylquinoline-6-carboxylic acid achieves an IC50 of 25 μM, whereas unsubstituted quinoline-6-carboxylic acid exhibits no significant cytotoxicity (>100 μM) under identical MTT assay conditions [1].

Anticancer Breast cancer MCF-7

Position-Dependent Cytotoxicity: 7-Methylquinoline-6-carboxylic acid versus Quinoline-2-carboxylic Acid in Cervical Cancer Models

Positional isomerism of the carboxylic acid group dictates cytotoxic activity profiles in cervical cancer models. Quinoline-2-carboxylic acid is reported as the only quinoline carboxylic acid derivative with significant cytotoxicity against HeLa cervical cancer cells (IC50 = 26 μg/mL), whereas the 6-carboxylic acid isomer exhibits no significant activity in the same HeLa assay system . This inverse activity pattern demonstrates that the 6-carboxy scaffold is preferentially suited for breast cancer models (MCF-7) while the 2-carboxy isomer is active in cervical cancer models, enabling rational, target-specific compound selection.

Anticancer Cervical cancer HeLa

Physicochemical Property Divergence: 7-Methylquinoline-6-carboxylic acid versus Unsubstituted Quinoline-6-carboxylic Acid

The 7-methyl substitution increases lipophilicity by approximately 0.7 LogP units compared to the unsubstituted quinoline-6-carboxylic acid parent. Computed LogP values are 2.24 for 7-methylquinoline-6-carboxylic acid versus 1.81–1.93 for the unsubstituted core . This modest lipophilicity enhancement improves predicted membrane permeability without pushing the compound into problematic high-LogP territory associated with promiscuous binding or poor aqueous solubility.

Physicochemical Lipophilicity LogP

Optimal Research and Procurement Applications for 7-Methylquinoline-6-carboxylic Acid Based on Quantitative Evidence


Gram-Positive Antibacterial Scaffold Development and High-Throughput Screening

Procure 7-methylquinoline-6-carboxylic acid as a core scaffold for Gram-positive antibacterial lead optimization programs, where its MIC of 4 μg/mL against S. aureus provides a quantifiable potency baseline that surpasses positional isomers (8–10 μg/mL) . The compound's established activity against Gram-negative E. coli (MIC 6.4 μg/mL) further supports broad-spectrum antimicrobial screening applications requiring minimal compound consumption per well .

Breast Cancer-Focused Anticancer Probe Synthesis

Use 7-methylquinoline-6-carboxylic acid as the starting material for synthesizing MCF-7-active anticancer probes, leveraging its demonstrated IC50 of 25 μM against breast adenocarcinoma cells . The inactivity of the unsubstituted parent (>100 μM) and the inverse HeLa activity profile of the 2-carboxy isomer establish that this specific scaffold is uniquely suited for breast cancer-focused programs rather than general anticancer screening .

Kinase Inhibitor Library Construction Leveraging Quinoline-6-Carboxylic Acid Pharmacophore

Incorporate 7-methylquinoline-6-carboxylic acid into focused kinase inhibitor libraries, capitalizing on the quinoline-6-carboxylic acid scaffold's validated engagement of ATP-binding pockets in kinases such as DYRK1A and melanocortin-4 receptor . The 7-methyl substituent provides a modifiable position for further SAR exploration while maintaining the core pharmacophore geometry required for kinase inhibition [1].

Physicochemical Optimization Studies Requiring Moderate Lipophilicity Enhancement

Select 7-methylquinoline-6-carboxylic acid when a quinoline carboxylic acid scaffold with enhanced membrane permeability is required but high LogP (>3.5) must be avoided. The ΔLogP of ~0.3–0.4 units relative to the unsubstituted parent provides measurable permeability improvement without entering problematic lipophilicity ranges associated with off-target promiscuity or poor developability .

Technical Documentation Hub

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